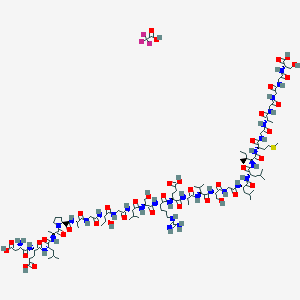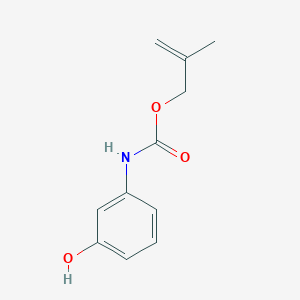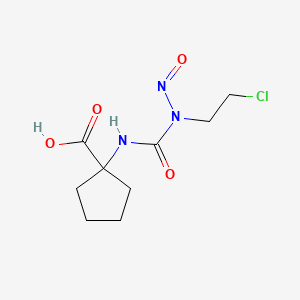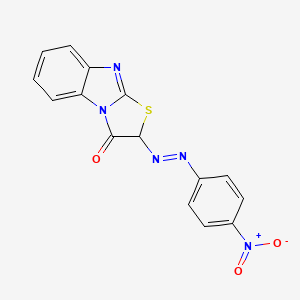
2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 4-nitroaniline with a thiazolo[3,2-a]benzimidazole precursor. The reaction conditions often include the use of glacial acetic acid as a solvent and heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the thiazolo ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid: Known for its anti-inflammatory and anticancer properties.
6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives: Studied for their immunomodulatory and anticancer activities.
Uniqueness
2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific structure, which includes a nitrophenyl diazenyl group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
21578-54-1 |
|---|---|
Molekularformel |
C15H9N5O3S |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H9N5O3S/c21-14-13(18-17-9-5-7-10(8-6-9)20(22)23)24-15-16-11-3-1-2-4-12(11)19(14)15/h1-8,13H |
InChI-Schlüssel |
SXVZQUTWJZBFBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


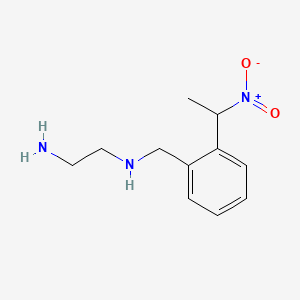
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
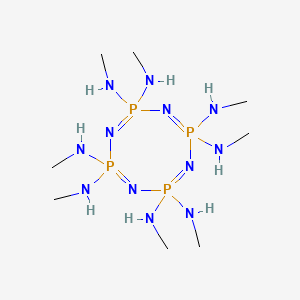
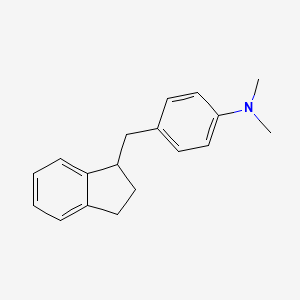
![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)
![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)

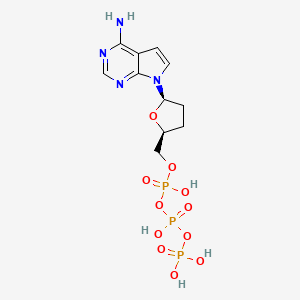
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)

